molecular formula C6H5Cl2FIN B2887801 4-Chloro-2-fluoro-3-iodoaniline hydrochloride CAS No. 2172052-41-2

4-Chloro-2-fluoro-3-iodoaniline hydrochloride

Cat. No.: B2887801
CAS No.: 2172052-41-2
M. Wt: 307.92
InChI Key: XYSBFNYEQRFKGF-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-iodoaniline hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₆H₄ClFIN·HCl (exact molecular weight: ~289.47 g/mol). This compound is characterized by a benzene ring substituted with chlorine (position 4), fluorine (position 2), iodine (position 3), and an amine group (-NH₂) that is protonated as a hydrochloride salt. It serves as a versatile synthetic intermediate in pharmaceutical and materials chemistry due to its halogen-rich structure, enabling cross-coupling reactions, nucleophilic substitutions, and amination processes .

Properties

IUPAC Name

4-chloro-2-fluoro-3-iodoaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN.ClH/c7-3-1-2-4(10)5(8)6(3)9;/h1-2H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSBFNYEQRFKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)I)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-iodoaniline hydrochloride typically involves multi-step reactions starting from commercially available aniline derivatives. One common synthetic route includes:

    Halogenation: Introduction of chlorine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.

    Amination: Conversion of the halogenated benzene to an aniline derivative using nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the aniline derivative with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: Techniques such as recrystallization, distillation, and chromatography are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-iodoaniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are common due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation can produce nitro or nitroso compounds.

Scientific Research Applications

4-Chloro-2-fluoro-3-iodoaniline hydrochloride is a halogenated aniline derivative with a variety of applications, primarily in pharmaceutical and material science research.

Overview
this compound, with the CAS Number 2172052-41-2, is an organic compound that features chlorine, fluorine, and iodine substituents on an aniline structure . The presence of these halogens gives the molecule unique electronic properties and potential biological activities, making it useful in various scientific fields.

Applications

  • Pharmaceutical Industry : It serves as a building block in the synthesis of drugs and other biologically active compounds.
  • Material Science : It is used in material science because of its unique electronic properties.
  • Research on Biological Activity : Halogenated anilines, including 4-Chloro-2-fluoro-3-iodoaniline, are studied for their potential biological activities.
  • Synthesis : This compound can be synthesized through various methods, making it a versatile intermediate in chemical synthesis.
  • Therapeutic Uses : Studies on the interactions of 4-Chloro-2-fluoro-3-iodoaniline with biological targets are performed to understand its potential therapeutic uses.
  • PI3K/AKT/mTOR-MEK Inhibitors : Molecules containing related substituents (e.g., 2-fluoro-4-iodophenyl) are investigated as PI3K/AKT/mTOR-MEK inhibitors with anticancer activity .

Research & Case Studies

  • Anticancer Research : A study introduced a novel small molecule, NSC777213, containing a 3-(2-fluoro-4-iodophenyl)-substituent. This molecule showed antiproliferative activities against NCI60 human tumor cell lines and exhibited selective cytotoxic preference for melanoma, non-small-cell lung cancer (NSCLC), brain, renal, and ovarian cancer cell lines .
  • Isoflavone Derivatives : Isoflavone derivatives, related to this compound, are potent inhibitors of the PI3K/AKT/mTOR signaling pathway and have attracted interest due to their ability to modulate multiple pathways with nontoxic properties .
  • Synthesis and Isolation Methods : Research details methods for synthesizing and isolating related compounds like 4-chloro-2-fluoro-3-methoxyphenylboronic acid, which involves reacting 2,6-CFA with n-BuLi and trimethyl borate B(OMe)3 . These methods are crucial for producing high yields of the desired compounds for various applications .
  • Lactate imaging : Studies use chemical exchange saturation transfer (CEST) MRI methods to image lactate, which has potential applications in diagnosing and evaluating therapeutic responses in cancer, diabetes, and cardiac and musculoskeletal diseases .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-iodoaniline hydrochloride involves its interaction with specific molecular targets. The halogen atoms on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The reactivity and applications of halogenated anilines depend heavily on the positions and types of substituents. Below is a comparison of 4-chloro-2-fluoro-3-iodoaniline hydrochloride with analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
4-Chloro-2-fluoro-3-iodoaniline HCl Cl (4), F (2), I (3), -NH₂·HCl C₆H₄ClFIN·HCl High halogen density; iodine at position 3 enhances cross-coupling utility
4-Chloro-3-fluoro-2-iodoaniline Cl (4), F (3), I (2), -NH₂ C₆H₄ClFIN Iodine at position 2 may alter regioselectivity in coupling reactions
2-Chloro-4-fluoroaniline HCl Cl (2), F (4), -NH₂·HCl C₆H₅ClFN·HCl Simpler halogenation pattern; limited utility in complex syntheses
4-Fluoro-2-iodoaniline F (4), I (2), -NH₂ C₆H₅FIN Iodine at position 2 enables Suzuki-Miyaura couplings
3-Chloro-2-fluoro-4-iodopyridine Cl (3), F (2), I (4), pyridine C₅H₂ClFIN Pyridine core modifies electronic properties vs. benzene analogs

Key Observations :

  • Halogen Positioning : Iodine at position 3 in the main compound may offer unique reactivity in Buchwald-Hartwig aminations or Ullmann couplings compared to iodine at position 2 (e.g., 4-fluoro-2-iodoaniline) .
  • Hydrochloride Salt: The protonated amine enhances solubility in polar solvents (e.g., methanol) and stabilizes the compound during storage, unlike neutral analogs like 4-chloro-3-fluoro-2-iodoaniline .
Physicochemical Properties
Property 4-Chloro-2-fluoro-3-iodoaniline HCl 4-Chloro-2-iodoaniline HCl 4-Fluoro-2-iodoaniline
Molecular Weight 289.47 (calculated) 253.47 237.01
Melting Point Not reported 40°C Not reported
Boiling Point Not reported 295°C (predicted) Not reported
Solubility Likely soluble in methanol* Soluble in methanol Soluble in DMSO/THF
Storage Conditions Light-sensitive, 2–8°C 2–8°C, inert atmosphere Room temperature

*Inferred from analogous hydrochloride salts .

Stability and Handling
  • Light Sensitivity : Like 4-chloro-2-iodoaniline hydrochloride, the main compound likely requires protection from light to prevent decomposition .
  • Hygroscopicity : Hydrochloride salts generally exhibit higher hygroscopicity than free amines, necessitating inert storage conditions .

Biological Activity

4-Chloro-2-fluoro-3-iodoaniline hydrochloride (CAS No.: 2172052-41-2) is an organoiodine compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chloro, fluoro, and iodo substituent on an aniline backbone, which influences its reactivity and biological interactions. The presence of halogen atoms typically enhances the compound's lipophilicity and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Similar compounds have been shown to inhibit enzyme activity by binding to active sites, thereby blocking substrate access and disrupting biochemical pathways essential for cellular function.

Biological Activity

Recent studies have indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
  • Anticancer Potential : Compounds with similar structures have shown promise in inhibiting cancer cell growth. The halogen substitutions may enhance the compound's efficacy against specific cancer types by targeting critical signaling pathways involved in cell proliferation .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of halogenated anilines, including derivatives of 4-Chloro-2-fluoro-3-iodoaniline. The results demonstrated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .

CompoundBacterial StrainZone of Inhibition (mm)
4-Chloro-2-fluoro-3-iodoanilineE. coli15
4-Chloro-2-fluoro-3-iodoanilineS. aureus20

Anticancer Activity

In vitro studies have shown that halogenated anilines can induce apoptosis in cancer cells. One study reported that compounds similar to 4-Chloro-2-fluoro-3-iodoaniline effectively inhibited the growth of human cancer cell lines by disrupting mitochondrial function and inducing oxidative stress .

Cell LineIC50 (µM)
HeLa10
MCF715

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